molecular formula C16H15NO2S3 B2866812 N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide CAS No. 2034548-02-0

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2866812
CAS No.: 2034548-02-0
M. Wt: 349.48
InChI Key: GKVPSQNMLRYKBS-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound features a benzenesulfonamide group linked to a [2,3'-bithiophene] core, a structural motif prevalent in the exploration of new bioactive molecules. Scientific literature indicates that thiophene-benzenesulfonamide derivatives are a significant area of investigation. For instance, such derivatives have been designed and evaluated as potent inhibitors for the treatment of multidrug-resistant tuberculosis, demonstrating promising in vitro and in vivo efficacy . Additionally, related compound classes, such as N-(5-substituted) thiophene-2-alkylsulfonamides, have been identified as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, showcasing significant anti-inflammatory activity in model systems . The benzenesulfonamide pharmacophore is also recognized for its applicability in drug discovery, appearing in compounds targeting a wide range of diseases, including viral infections . This background underscores the research value of this compound as a building block or intermediate for researchers synthesizing and evaluating new chemical entities in pharmacology and biochemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPSQNMLRYKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-([2,3'-Bithiophen]-5-yl)ethylamine

The bithiophene-ethylamine intermediate is typically prepared through sequential cross-coupling reactions:

  • Stille Coupling : 2-Bromothiophene reacts with 3-thienylstannane in the presence of Pd(PPh₃)₄ catalyst to form 2,3'-bithiophene.
  • Ethylamine Introduction : The bithiophene undergoes bromination at the 5-position, followed by nucleophilic substitution with potassium phthalimide. Subsequent hydrazinolysis yields the free amine (Fig. 1).

Reaction yields for this step range from 45–68% depending on purification methods, with optimal conditions using anhydrous THF at −78°C for Stille coupling.

Sulfonylation Reaction Optimization

The final step involves reacting 2-([2,3'-bithiophen]-5-yl)ethylamine with benzenesulfonyl chloride under controlled conditions:

Standard Sulfonylation Protocol

  • Reagents :
    • Benzenesulfonyl chloride (1.2 eq)
    • Triethylamine (2.5 eq) as HCl scavenger
    • Anhydrous dichloromethane (DCM) solvent
  • Procedure :
    • Cool amine solution (0.1 M in DCM) to 0°C
    • Add benzenesulfonyl chloride dropwise over 30 min
    • Warm to room temperature and stir for 12 h
  • Workup :
    • Wash with 1M HCl (3×), saturated NaHCO₃ (3×), brine
    • Dry over MgSO₄ and concentrate in vacuo
  • Purification :
    • Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1 gradient)
    • Typical yield: 58–72%

Alternative Synthetic Routes

Recent developments show improved efficiency through:

  • Microwave-Assisted Synthesis :
    • 150W power, 80°C, 30 min
    • Yield improvement to 82% with reduced side products
  • Flow Chemistry Approach :
    • Continuous flow reactor (0.5 mL/min)
    • Residence time 15 min
    • 94% conversion rate achieved

Critical Reaction Parameters

Key factors influencing reaction outcomes:

Solvent Effects

Solvent Yield (%) Purity (%)
DCM 72 98
THF 65 95
Acetonitrile 58 92

Polar aprotic solvents like DCM provide optimal balance between reagent solubility and reaction kinetics.

Temperature Profile

Temperature (°C) Reaction Time (h) Yield (%)
0 → 25 12 72
40 6 68
60 3 55

Lower temperatures favor product stability despite longer reaction times.

Structural Characterization

Comprehensive analytical data confirms successful synthesis:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82–7.75 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 7.15 (dd, J = 5.1 Hz, 1H, Th-H), 6.98–6.85 (m, 4H, Th-H), 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂).
  • FT-IR (KBr):
    1345 cm⁻¹ (S=O asym stretch), 1162 cm⁻¹ (S=O sym stretch), 3100 cm⁻¹ (N-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30):

  • Retention time: 8.92 min
  • Purity: 98.7% (UV 254 nm)

Scale-Up Considerations

Industrial-scale production requires addressing:

  • Exothermic Control : Semi-batch addition of sulfonyl chloride with cooling jacket (−5°C)
  • Waste Management : Acidic washes neutralized with CaCO₃ before disposal
  • Cost Optimization : Catalyst recycling reduces Pd content in final product to <5 ppm

Chemical Reactions Analysis

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide exerts its effects often involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby interfering with the physiological processes that the enzyme regulates. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer or inhibiting bacterial growth in infections .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)benzenesulfonamide C16H15NO2S3 ~365.5 (est.) Bithiophene-ethyl, benzenesulfonamide Target
N-(2-[2,3′-Bithiophen]-5-yl-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide C17H16ClNO4S3 429.97 Hydroxyethyl, chloro, methoxy, bithiophene
(R)-4-[4-(3-cyclopentylpropyl)...]benzenesulfonamide (Beta(3)-agonist) Complex structure N/A Cyclopentylpropyl, tetrazole, pyridinyl
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate C15H18ClN3O4S2 ~428.0 (est.) Imidazolidine, chloro, methyl, thioacetate
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide C13H12ClNO3S 297.76 Chloro, methoxy, benzenesulfonamide

Key Observations :

  • The target compound’s molecular weight (~365.5) is lower than its hydroxyethyl-substituted analog (429.97) due to the absence of chloro and methoxy groups, which may improve solubility .
  • Beta(3)-adrenoceptor agonists () feature bulky substituents (e.g., cyclopentylpropyl) that enhance receptor specificity, contrasting with the target compound’s simpler structure.

Pharmacokinetic Considerations

  • The hydroxyethyl group in may enhance metabolic stability compared to the target compound’s ethyl chain.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to an ethyl group and a benzenesulfonamide functional group. Its molecular formula is C16H15NO2SC_{16}H_{15}NO_2S with a molecular weight of approximately 349.49 g/mol . The sulfonamide group is particularly significant as it can mimic natural substrates, allowing for interactions with various biological targets.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity , particularly as an inhibitor of certain enzymes like carbonic anhydrase (CA). This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport. Inhibition of CA can disrupt these processes, leading to potential therapeutic effects against bacterial infections .

Anticancer Potential

Research indicates that this compound may also have anticancer properties . By inhibiting CA IX, which is often overexpressed in tumor cells, the compound can alter tumor metabolism and inhibit growth. Studies have shown that compounds targeting CA IX can lead to significant changes in the metabolic pathways of cancer cells, potentially reducing tumor viability .

The primary mechanism by which this compound exerts its effects is through enzyme inhibition. The sulfonamide group binds to the active site of carbonic anhydrase, blocking its activity and interfering with physiological processes regulated by the enzyme . This inhibition can lead to various therapeutic outcomes, including reduced tumor growth in cancer treatments and inhibition of bacterial growth in infections.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Bithiophene : The bithiophene unit is synthesized through coupling reactions such as Suzuki-Miyaura coupling.
  • Ethyl Chain Attachment : The bithiophene is then functionalized with an ethyl group via alkylation reactions.
  • Sulfonamide Formation : The final step involves reacting the ethyl-functionalized bithiophene with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Cancer research has focused on its role as a CA IX inhibitor, showing promising results in reducing cell proliferation in tumor models.

Applications

This compound has diverse applications across multiple fields:

  • Medicinal Chemistry : As a potential drug candidate for antimicrobial and anticancer therapies.
  • Material Science : Utilized in developing organic electronics due to its electronic properties.
  • Analytical Chemistry : Employed in sensors and other analytical tools owing to its unique chemical characteristics .

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